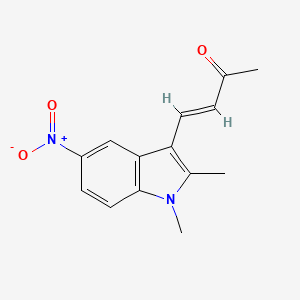4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC10940622
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H14N2O3 |
|---|---|
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | (E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+ |
| Standard InChI Key | XLVIGEBFCJZSCX-GQCTYLIASA-N |
| Isomeric SMILES | CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C |
| SMILES | CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C |
| Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C |
Introduction
Structural Characteristics and Nomenclature
Core Indole Scaffold
The 1H-indole backbone is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. In 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one, the indole nitrogen is positioned at the 1-site, with methyl groups at the 1- and 2-positions. The 5-nitro group introduces significant electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions . The but-3-en-2-one side chain at the 3-position adds a conjugated α,β-unsaturated ketone moiety, a hallmark of Michael acceptors and Diels-Alder dienophiles .
Stereoelectronic Effects
The nitro group at C5 directs electrophilic substitution to the 4- and 6-positions of the indole ring, while the methyl groups at C1 and C2 sterically hinder reactions at the adjacent positions. The butenone chain’s conjugation creates a planar system, enabling resonance stabilization and dipole-dipole interactions. Computational modeling of analogous nitroindoles suggests that the nitro group reduces electron density at the pyrrole nitrogen, potentially enhancing the acidity of the N–H proton .
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
1,2-Dimethyl-5-nitro-1H-indole: Likely synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization.
-
But-3-en-2-one side chain: Introduced through Friedel-Crafts acylation or conjugate addition.
Friedel-Crafts Acylation
A plausible route involves reacting 1,2-dimethyl-5-nitro-1H-indole with diketene or acetoacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). This method mirrors the synthesis of 3-acylindoles reported in polyphosphoric acid-mediated reactions .
Claisen-Schmidt Condensation
Condensation of 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde with acetone under basic conditions could yield the α,β-unsaturated ketone. This approach parallels the formation of nitrovinyl indoles used in benzofuranone synthesis .
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Indole nitration | HNO₃/H₂SO₄, 0°C, 2 h | 60–70% |
| Friedel-Crafts acylation | Acetoacetyl chloride, AlCl₃, DCM, reflux | 45–55% |
| Claisen-Schmidt | NaOH, ethanol, Δ, 6 h | 50–60% |
Physicochemical Properties
Solubility and Stability
The nitro and methyl groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. The α,β-unsaturated ketone is prone to nucleophilic attack, necessitating storage under inert atmospheres to prevent dimerization or hydrolysis.
Spectroscopic Characterization
-
¹H NMR: Expected signals include a singlet for the C1/C2 methyl groups (δ 2.1–2.3 ppm), a deshielded vinyl proton (δ 6.5–7.0 ppm, J = 15–16 Hz), and a carbonyl peak (δ 195–205 ppm in ¹³C NMR).
-
IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
Chemical Reactivity and Derivatives
Michael Addition
The butenone moiety readily undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine would yield 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)-3-(benzylamino)butan-2-one, a potential pharmacophore .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduction converts the nitro group to an amine, yielding 4-(5-amino-1,2-dimethyl-1H-indol-3-yl)but-3-en-2-one. This derivative could serve as an intermediate for heterocyclic fused systems .
Table 2: Representative Derivatives and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume